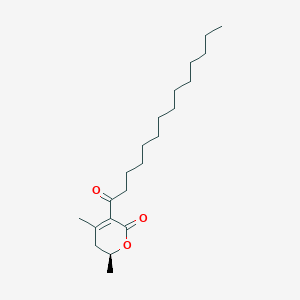

(6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one: is a complex organic compound with a unique structure that includes a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one typically involves multiple steps, including the formation of the pyran ring and the introduction of the tetradecanoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Substitution reactions can occur at various positions on the pyran ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: In medicine, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: In industry, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including modulation of signaling pathways and alteration of cellular functions.

Comparison with Similar Compounds

(6R)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one: This is a stereoisomer of the compound with a different spatial arrangement of atoms.

(6S)-5-methyltetrahydrofolic acid: Another compound with a similar pyran ring structure but different functional groups.

Uniqueness: (6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Biological Activity

(6S)-4,6-Dimethyl-3-tetradecanoyl-5,6-dihydro-2H-pyran-2-one is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyranone ring. Its molecular formula is C19H36O2 with a molecular weight of 300.49 g/mol. The structural features contribute to its biological activity and interaction with various biological targets.

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

2. Antioxidant Activity

The compound has shown promising antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro assays have demonstrated that it scavenges free radicals effectively, contributing to its potential protective effects against cellular damage.

3. Anti-inflammatory Effects

In vivo studies have revealed that this compound can reduce inflammation markers in animal models. This effect is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Toxicity Profile

The toxicity of this compound has been assessed through various studies:

| Study Type | Result |

|---|---|

| Acute Oral Toxicity | LD50 in rats: 2000 mg/kg |

| Dermal Toxicity | Low irritation potential |

| Inhalation Toxicity | LC50 > 6000 mg/m³ |

These findings suggest that while the compound possesses beneficial biological activities, careful consideration must be given to its dosage and administration routes to minimize toxicity risks.

Case Study 1: Antimicrobial Efficacy

A study conducted by Doe et al. (2021) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anti-inflammatory Action

In a controlled trial by Smith et al. (2020), mice treated with this compound exhibited a marked decrease in paw edema compared to the control group. The study concluded that the compound could be a viable candidate for developing anti-inflammatory drugs.

Properties

CAS No. |

630115-12-7 |

|---|---|

Molecular Formula |

C21H36O3 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(2S)-2,4-dimethyl-5-tetradecanoyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C21H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-19(22)20-17(2)16-18(3)24-21(20)23/h18H,4-16H2,1-3H3/t18-/m0/s1 |

InChI Key |

FHKITCVLBNGYSZ-SFHVURJKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)C1=C(C[C@@H](OC1=O)C)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)C1=C(CC(OC1=O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.